(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid
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Overview
Description
The compound “(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid” is a chemical substance with the CAS Number: 2470435-50-6 . It has a molecular weight of 251.21 . The IUPAC name for this compound is (3-ethylpyrazin-2-yl)methanamine 2,2,2-trifluoroacetate . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3.C2HF3O2/c1-2-6-7(5-8)10-4-3-9-6;3-2(4,5)1(6)7/h3-4H,2,5,8H2,1H3;(H,6,7) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid” is a powder . It has a molecular weight of 251.21 . The IUPAC name for this compound is (3-ethylpyrazin-2-yl)methanamine 2,2,2-trifluoroacetate . The InChI code for this compound is 1S/C7H11N3.C2HF3O2/c1-2-6-7(5-8)10-4-3-9-6;3-2(4,5)1(6)7/h3-4H,2,5,8H2,1H3;(H,6,7) .Scientific Research Applications
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry. Its structure allows for the introduction of the pyrazinyl moiety into more complex molecules, which is particularly valuable in the synthesis of novel pharmaceuticals and agrochemicals. The ethyl group on the pyrazine ring can undergo various chemical reactions, providing a pathway to diversify molecular scaffolds .
Medicinal Chemistry
In medicinal chemistry, EN300-27106166 is used to create compounds with potential therapeutic effects. Its incorporation into drug design can lead to the development of new medications with improved efficacy and reduced side effects. The pyrazine core is a common feature in drugs that target central nervous system disorders and cardiovascular diseases .
Biological Studies
This compound can act as a probe in biological studies due to its ability to interact with biological macromolecules. It can be used to investigate enzyme-substrate interactions, receptor-ligand binding, and other biochemical pathways. This is crucial for understanding disease mechanisms and developing targeted therapies .
Material Science
EN300-27106166 may find applications in material science, particularly in the development of organic electronic materials. Pyrazine derivatives are known for their electron-accepting properties, making them suitable for use in organic photovoltaics and light-emitting diodes (LEDs) .
Catalysis
The compound’s structure is conducive to serving as a ligand in catalytic systems. It can form complexes with metals and facilitate various catalytic reactions, including oxidation, reduction, and cross-coupling reactions. This is essential for creating more efficient and sustainable chemical processes .
Analytical Chemistry
In analytical chemistry, EN300-27106166 can be used as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the quantification and identification of substances within complex mixtures, contributing to the advancement of analytical techniques .
Safety and Hazards
The compound “(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid” has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3-ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.C2HF3O2/c1-2-6-7(5-8)10-4-3-9-6;3-2(4,5)1(6)7/h3-4H,2,5,8H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWORHSDKSDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid |
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